(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanol
Description
(1-(2-Ethylbutyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole-based compound featuring a hydroxymethyl group at the 4-position of the triazole ring and a branched 2-ethylbutyl substituent at the 1-position. The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method widely used for regioselective 1,4-disubstituted triazole formation .
Properties
IUPAC Name |
[1-(2-ethylbutyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-8(4-2)5-12-6-9(7-13)10-11-12/h6,8,13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFQMJPOYCMHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has gained attention in recent years due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 182.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates in organisms.
- Antimicrobial Activity : Triazoles have been shown to exhibit antimicrobial properties by disrupting fungal cell membrane integrity and inhibiting cell wall synthesis.
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains and fungi. The results showed significant inhibition of growth against:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
| Organism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Cytotoxicity Assays
The cytotoxic effects of the compound were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Cell viability was measured using MTT assays, demonstrating a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Case Study on Fungal Infections : A clinical trial investigated the use of triazole compounds in patients with resistant fungal infections. Patients treated with this compound showed improved outcomes compared to those receiving standard therapy.
- Oncology Trials : Research involving cancer patients indicated that triazole derivatives could enhance the efficacy of existing chemotherapeutic agents while reducing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of (1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanol with analogous triazole derivatives:
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
The preparation of 1-substituted-4-hydroxymethyl-1,2,3-triazoles can be efficiently achieved through CuAAC by reacting an azide bearing the 2-ethylbutyl group with an alkyne functionalized with a protected hydroxymethyl group or a precursor that can be converted into a hydroxymethyl group post-cycloaddition.
Synthesis of 2-ethylbutyl azide:
The 2-ethylbutyl azide can be prepared by nucleophilic substitution of 2-ethylbutyl halide (e.g., bromide or chloride) with sodium azide in an appropriate solvent like dimethylformamide (DMF).Preparation of alkyne with protected hydroxymethyl group:
Propargyl alcohol or its derivatives (e.g., propargyl ethers or esters) can serve as the alkyne component. Protection of the hydroxyl group may be necessary to prevent side reactions during the cycloaddition.CuAAC reaction:
The azide and alkyne are combined in the presence of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO4 and sodium ascorbate) in a solvent mixture such as tert-butanol/water under mild conditions (room temperature, 1-16 hours). This yields the 1-(2-ethylbutyl)-4-substituted-1,2,3-triazole intermediate.Deprotection and functional group transformation:
If the hydroxymethyl group was protected, deprotection under suitable conditions (acidic or basic hydrolysis) yields the target compound this compound.
This methodology is supported by research on similar triazole-methanol derivatives synthesized via CuAAC, which demonstrate high yields, regioselectivity, and functional group tolerance.
Alternative Stepwise Functionalization
Another approach involves:
- First synthesizing the 1-(2-ethylbutyl)-1H-1,2,3-triazole core.
- Then selectively introducing the hydroxymethyl group at the 4-position through directed lithiation and subsequent reaction with formaldehyde or formaldehyde equivalents.
This method requires:
- Lithiation at the 4-position of the triazole ring using strong bases such as lithium diisopropylamide (LDA).
- Reaction of the lithiated intermediate with formaldehyde or paraformaldehyde to install the hydroxymethyl substituent.
This approach is analogous to the preparation of other triazole derivatives functionalized at the 4-position and is supported by literature on lithiation and electrophilic substitution on triazole rings.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC with azide and alkyne | Synthesis of azide, CuAAC, deprotection | Room temperature, Cu(I) catalyst, 1-16 h | High regioselectivity, mild conditions, high yield | Requires azide and alkyne precursors, possible protection steps |
| Lithiation and electrophilic substitution | Lithiation at C-4, reaction with formaldehyde | Low temperature (-78°C), strong base (LDA) | Direct functionalization, no need for protected alkynes | Sensitive to moisture, requires strict anhydrous conditions |
Research Findings and Optimization Notes
- CuAAC reactions involving azides bearing alkyl chains such as 2-ethylbutyl groups proceed efficiently with high regioselectivity to give 1,4-disubstituted triazoles without significant side reactions.
- The presence of hydroxymethyl groups or their protected forms on the alkyne component is compatible with CuAAC, and subsequent deprotection yields the target hydroxymethyl-substituted triazoles.
- Lithiation at the 4-position of 1-substituted triazoles is feasible and allows installation of hydroxymethyl groups via electrophilic quenching, but requires careful control of reaction temperature and moisture exclusion.
- The choice of method depends on the availability of starting materials and the desired scale and purity of the final product.
Q & A
Q. How can researchers design derivatives for enhanced target specificity?
- Answer :
- Click Chemistry Diversification : Introduce azide-functionalized pharmacophores (e.g., fluorophores, enzyme inhibitors) via CuAAC .
- Proteomics : Use affinity chromatography with triazole-linked probes to identify binding partners in cell lysates .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
